Thiol-PEG8-acid

Catalog No.
S545237
CAS No.
866889-02-3
M.F
C19H38O10S
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-PEG8-acid

CAS Number

866889-02-3

Product Name

Thiol-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H38O10S

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21)

InChI Key

SKYJRDAORYSCAL-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Thiol-PEG8-acid

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O

Description

The exact mass of the compound Thiol-PEG8-acid is 458.2186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linkers and Targeted Protein Degradation

PROTAC (Proteolysis-Targeting Chimera) technology is a developing approach for eliminating unwanted proteins within cells. PROTAC molecules consist of three parts:

  • Target protein binding moiety: This portion recognizes and binds to the specific protein targeted for degradation.
  • Linker: The linker connects the targeting moiety to the third component.
  • E3 ubiquitin ligase binding moiety: This final section recruits E3 ubiquitin ligases, cellular enzymes that normally tag proteins for destruction by the proteasome, a cellular machinery responsible for protein breakdown.

By linking the target protein to an E3 ligase via the PROTAC molecule, the targeted protein gets ubiquitinated and subsequently degraded by the proteasome. Thiol-PEG8-acid acts as the linker component within a PROTAC molecule.

Properties of Thiol-PEG8-acid as a Linker

Thiol-PEG8-acid possesses specific features that make it suitable for use as a PROTAC linker:

  • Thiol group: The molecule contains a thiol group (sulfhydryl group) that allows conjugation to the targeting moiety through a stable thioether bond [].
  • PEG (Polyethylene glycol) spacer: The linker incorporates a PEG spacer unit (PEG8), which improves the solubility and stability of the overall PROTAC molecule [].
  • Acid functionality: The presence of an acidic group may influence the linker's interaction with cellular processes and protein-protein interactions [].

Thiol-PEG8-acid is a specialized chemical compound characterized by its unique structure, which includes a thiol group and an eight-unit polyethylene glycol (PEG) chain terminated with a carboxylic acid. The chemical formula for Thiol-PEG8-acid is C₁₄H₂₆O₈S, and it is often used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The presence of the thiol group allows for selective reactions with electrophiles, while the PEG segment enhances solubility and biocompatibility.

  • Thiol-Electrophile Reactions: The thiol group can react with maleimide, vinylsulfone, and other electrophiles to form stable thioether bonds. This is crucial in bioconjugation techniques where specific targeting of biomolecules is required .
  • Carboxylic Acid Reactions: The terminal carboxylic acid can undergo esterification or amide formation, allowing for further functionalization or conjugation with amines or alcohols .
  • Metal Coordination: Thiol groups can also interact with transition metals such as gold and silver, making Thiol-PEG8-acid useful in surface modification applications .

Thiol-PEG8-acid exhibits notable biological activity due to its ability to facilitate targeted drug delivery and enhance the pharmacokinetics of therapeutic agents. The PEG component contributes to reduced immunogenicity and increased circulation time in biological systems. Additionally, the thiol group enables specific interactions with biomolecules, making it a valuable tool in the development of targeted therapies, including antibody-drug conjugates and protein labeling.

The synthesis of Thiol-PEG8-acid typically involves the following steps:

  • Synthesis of PEG Backbone: The polyethylene glycol chain is synthesized through polymerization methods.
  • Introduction of Thiol Group: A thiol group is introduced via a reaction involving a suitable thiol precursor.
  • Carboxylic Acid Functionalization: The terminal carboxylic acid group is added through oxidation or direct functionalization methods.

These synthetic routes can vary based on desired purity and yield, but they generally aim to maintain the integrity of both the thiol and carboxylic acid functionalities.

Thiol-PEG8-acid finds applications across various fields:

  • Bioconjugation: It is widely used for linking proteins, antibodies, and other biomolecules for research and therapeutic purposes.
  • Drug Delivery Systems: The compound enhances the solubility and stability of drugs, facilitating their delivery to target sites.
  • Surface Modification: It is employed in modifying surfaces of nanoparticles or other materials to improve biocompatibility and functionality.

Interaction studies involving Thiol-PEG8-acid focus on its reactivity with various electrophiles and its ability to form stable conjugates with proteins or other biomolecules. These studies are crucial for understanding how this compound can be utilized effectively in drug delivery systems and bioconjugation strategies.

Several compounds share structural similarities with Thiol-PEG8-acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Maleimide-PEGContains maleimide functional groupPrimarily used for thiol-maleimide conjugation
Amine-PEGContains amine functional groupUsed for amide bond formation
Vinylsulfone-PEGContains vinylsulfone functional groupReactive towards thiols but less selective than thiols
Thiol-PEG4-acidShorter PEG chain (four units)Limited solubility compared to Thiol-PEG8-acid

Thiol-PEG8-acid stands out due to its longer PEG chain, which enhances solubility and reduces immunogenicity compared to shorter PEG derivatives. Its dual functionality (thiol and carboxylic acid) also allows for versatile applications in bioconjugation that may not be achievable with other similar compounds.

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

-1.2

Exact Mass

458.2186

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-Mercapto-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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